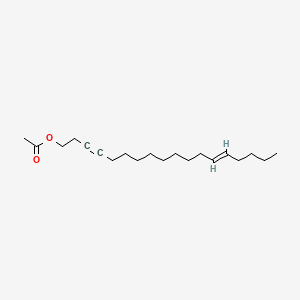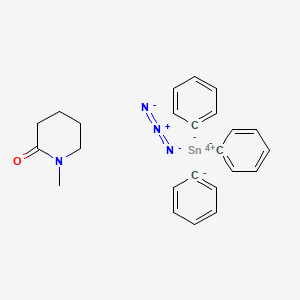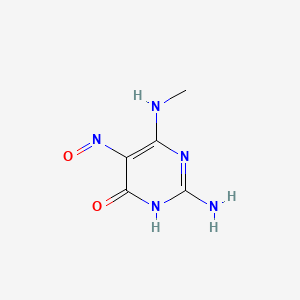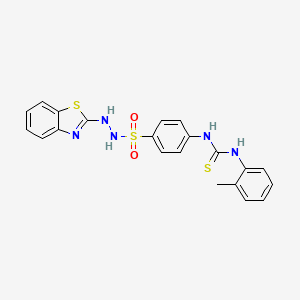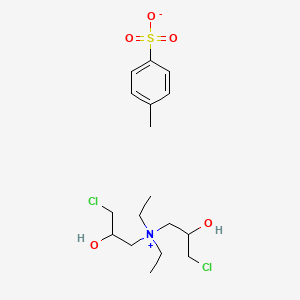
Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate is a novel azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vibrant colors, making them valuable in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate typically involves a coupling reaction between ethyl-4-amino benzoate and a suitable diazonium salt . The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. For instance, the use of hydrochloric acid or sodium hydroxide can be common in these reactions .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous-flow synthesis techniques. These methods enhance the efficiency and scalability of the production process, allowing for high yields and purity . The continuous-flow synthesis involves the reduction and esterification of precursor compounds in a streamlined, automated process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects . The compound’s azo bond plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate can be compared with other azo compounds such as:
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate .
- Ethyl 2-phenylazocarboxylate .
These compounds share the azo functional group but differ in their substituents and overall structure, leading to variations in their chemical properties and applications .
Properties
CAS No. |
31768-46-4 |
|---|---|
Molecular Formula |
C19H17N5O4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-[(3-carbamoyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H17N5O4/c1-2-28-19(27)12-8-10-13(11-9-12)21-22-16-15(17(20)25)23-24(18(16)26)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3,(H2,20,25) |
InChI Key |
XCZDCNNCRLGUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


